molecular formula C17H13BrN2O2 B1503138 5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde CAS No. 1188037-01-5

5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Cat. No. B1503138
CAS RN: 1188037-01-5
M. Wt: 357.2 g/mol
InChI Key: OEMWMRNELHHBMB-UHFFFAOYSA-N
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Description

The compound “5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between Lewis acids and bases . For instance, a novel organic salt was synthesized from a Lewis acid (LA) and Lewis-base (LB) reaction between 1,3,5-triaza-7-phosphaadmantane (LB) and 5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate (LA) . Protodeboronation of pinacol boronic esters is another method used in the synthesis of related compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, protodeboronation of pinacol boronic esters has been reported . Additionally, reactions between Lewis acids and bases are common in the synthesis of related compounds .

Scientific Research Applications

Scientific Research Applications of 5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Versatile Precursors for Heterocyclic Compounds Research has highlighted the utility of brominated and related pyrazole compounds as versatile precursors for the synthesis of various heterocyclic compounds. For instance, Martins et al. (2013) explored brominated trihalomethylenones, which are closely related to the chemical structure of interest, as precursors to synthesize a range of pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester, through cyclocondensation and nucleophilic substitution reactions. These compounds are of interest for their potential applications in developing new materials and molecules with specific functions (Martins et al., 2013).

Synthetic Sequences and Supramolecular Assembly Another study by Cuartas et al. (2017) focused on the synthetic utility of pyrazole-4-carbaldehyde derivatives for constructing complex molecules. They demonstrated the synthesis of bipyrazoles through reactions under microwave irradiation, leading to compounds with potential for supramolecular assembly, which is fundamental for the development of nanotechnology and materials science (Cuartas et al., 2017).

Photophysical Studies The photophysical properties of pyrazole derivatives have also been studied, as shown by Singh et al. (2013), who investigated the structure and emission spectrum of a closely related compound, revealing its potential applications in the development of optoelectronic materials due to its variable extinction coefficients and quantum yield in different solvents (Singh et al., 2013).

Antimicrobial and Antioxidant Activities Furthermore, the antimicrobial and antioxidant capabilities of pyrazole carbaldehyde derivatives have been explored, suggesting their potential in designing new therapeutic agents. Gurunanjappa et al. (2017) synthesized formylpyrazole analogues that displayed significant in vitro antimicrobial activities and promising DPPH and hydroxyl free radical scavenging abilities, indicating their potential in medicinal chemistry (Gurunanjappa et al., 2017).

properties

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-14-9-7-12(8-10-14)16-15(11-21)17(18)20(19-16)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMWMRNELHHBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2C=O)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693624
Record name 5-Bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

CAS RN

1188037-01-5
Record name 5-Bromo-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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